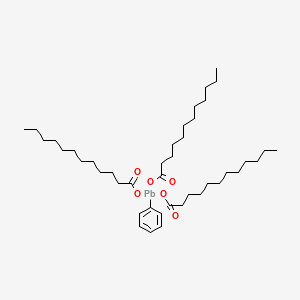
Plumbane, phenyltris(dodecanoyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, phenyltris(dodecanoyloxy)- is a chemical compound with the molecular formula C42H74O6Pb It is a derivative of plumbane, where the hydrogen atoms are replaced by phenyltris(dodecanoyloxy) groups
Vorbereitungsmethoden
The synthesis of Plumbane, phenyltris(dodecanoyloxy)- typically involves the reaction of lead compounds with phenyltris(dodecanoyloxy) reagents. One common method involves the use of lead(II) nitrate and sodium borohydride as starting materials. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Plumbane, phenyltris(dodecanoyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may result in the formation of lead hydrides.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Plumbane, phenyltris(dodecanoyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding the interactions of lead-based compounds with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in diagnostic imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Plumbane, phenyltris(dodecanoyloxy)- involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Plumbane, phenyltris(dodecanoyloxy)- can be compared with other similar compounds, such as:
- Methane, CH4
- Silane, SiH4
- Germane, GeH4
- Stannane, SnH4
These compounds share a similar tetrahedral structure but differ in their chemical properties and reactivity. Plumbane, phenyltris(dodecanoyloxy)- is unique due to the presence of phenyltris(dodecanoyloxy) groups, which impart distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
3268-27-7 |
|---|---|
Molekularformel |
C42H74O6Pb |
Molekulargewicht |
882 g/mol |
IUPAC-Name |
[di(dodecanoyloxy)-phenylplumbyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C6H5.Pb/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1;/h3*2-11H2,1H3,(H,13,14);1-5H;/q;;;;+3/p-3 |
InChI-Schlüssel |
UZAUHLCZKXKVBV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Pb](C1=CC=CC=C1)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


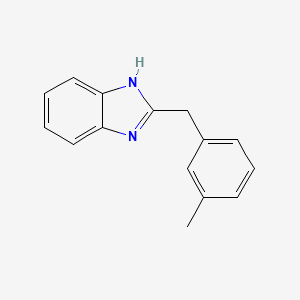
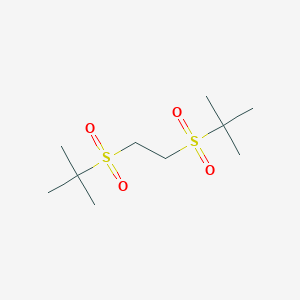
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
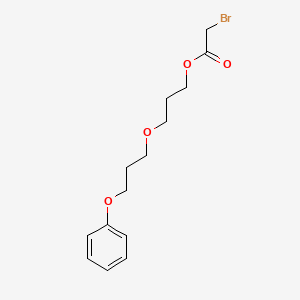


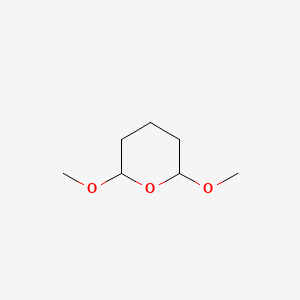
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

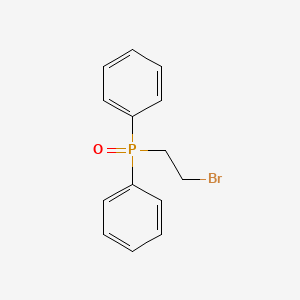


![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)
